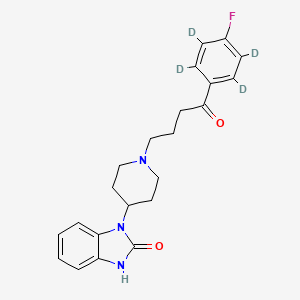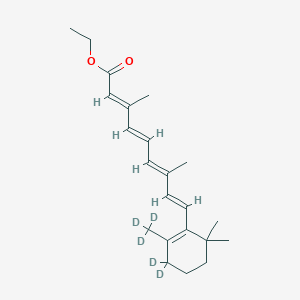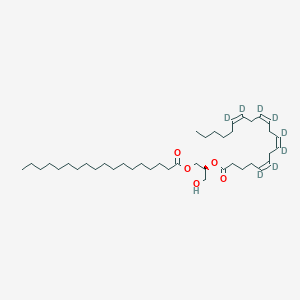
1-Stearoyl-2-arachidonoyl-d8-sn-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Stearoyl-2-arachidonoyl-d8-sn-glycerol is a deuterium-labeled diacylglycerol (DAG) containing polyunsaturated fatty acids. This compound is used as an internal standard for the quantification of 1-Stearoyl-2-arachidonoyl-sn-glycerol. It is known for its ability to activate protein kinase C (PKC) and augment nonselective cation channel (NSCC) activity .
Vorbereitungsmethoden
The preparation of 1-Stearoyl-2-arachidonoyl-d8-sn-glycerol involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecule. This process is typically carried out through synthetic routes that involve the esterification of glycerol with stearic acid and arachidonic acid, followed by deuteration . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale esterification and deuteration processes under controlled conditions to produce the compound in bulk .
Analyse Chemischer Reaktionen
1-Stearoyl-2-arachidonoyl-d8-sn-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its activity and stability.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, potentially altering its properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Stearoyl-2-arachidonoyl-d8-sn-glycerol has a wide range of scientific research applications:
Chemistry: It is used as an internal standard in mass spectrometry for the quantification of similar compounds.
Biology: The compound is used to study the activation of protein kinase C and its role in cellular signaling pathways.
Medicine: Research involving this compound helps in understanding its effects on cell growth, development, survival, apoptosis, carcinogenesis, and metastasis.
Industry: It is used in the development of pharmaceuticals and other products that require precise quantification of diacylglycerols .
Wirkmechanismus
1-Stearoyl-2-arachidonoyl-d8-sn-glycerol exerts its effects by allosterically activating protein kinase C (PKC) and other proteins involved in cell signaling. It also activates transient receptor potential channels (TRPC3 and TRPC6), which regulate intracellular free calcium levels. This activation leads to various cellular responses, including changes in cell growth, survival, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1-Stearoyl-2-arachidonoyl-d8-sn-glycerol is unique due to its deuterium labeling, which makes it an ideal internal standard for quantification purposes. Similar compounds include:
1-Stearoyl-2-arachidonoyl-sn-glycerol: The non-deuterated form, which also activates PKC and TRPC channels.
1-Oleoyl-2-acetyl-sn-glycerol: Another diacylglycerol with different fatty acid composition, used in similar research applications.
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: A phospholipid derivative with similar biological activities
These compounds share similar biological activities but differ in their specific fatty acid composition and labeling, which can affect their use in research and industrial applications.
Eigenschaften
Molekularformel |
C41H72O5 |
|---|---|
Molekulargewicht |
653.1 g/mol |
IUPAC-Name |
[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-/t39-/m0/s1/i11D,13D,17D,19D,22D,24D,28D,30D |
InChI-Schlüssel |
NSXLMTYRMFVYNT-YVJRVKRGSA-N |
Isomerische SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCCCC)/[2H])/[2H])/[2H])/CCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


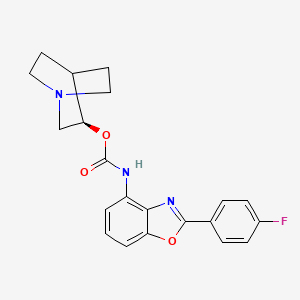

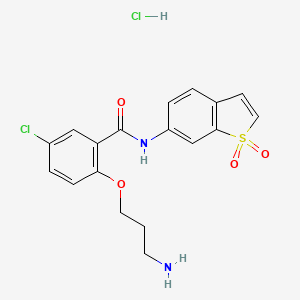
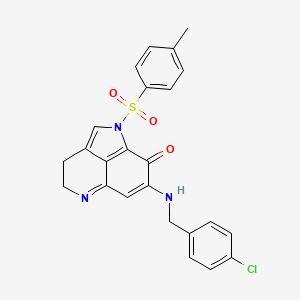


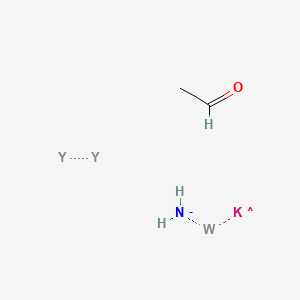
![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)
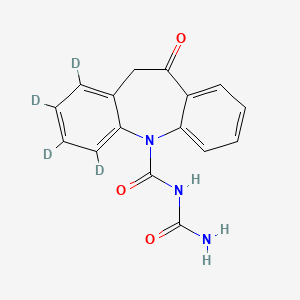
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)

